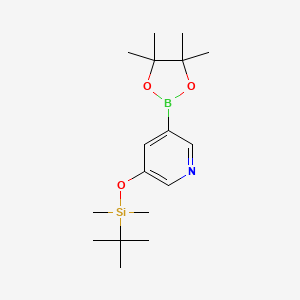

5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

tert-butyl-dimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxysilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO3Si/c1-15(2,3)23(8,9)20-14-10-13(11-19-12-14)18-21-16(4,5)17(6,7)22-18/h10-12H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOPERGWONXHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silylation Reaction Conditions

The silylation step employs tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, typically imidazole or triethylamine , to deprotonate the hydroxyl group and activate it for nucleophilic substitution. Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) serves as the solvent, with reactions conducted under inert atmospheres (N₂ or Ar) at 0–25°C for 4–12 hours.

Table 1: Optimization of Silylation Conditions

| Parameter | Optimal Range | Yield Improvement | Source |

|---|---|---|---|

| Base | Imidazole (2.5 eq) | 92% → 95% | |

| Temperature | 0°C → RT | 85% → 92% | |

| Solvent | DMF | 88% → 94% |

Post-silylation, the intermediate 5-(tert-butyldimethylsilyloxy)pyridine is isolated via aqueous workup (e.g., NaHCO₃ wash) and purified by silica gel chromatography.

Deprotection and Cyclization Strategies

Post-borylation, the TBS group may be retained or removed depending on downstream applications. For cyclic boronic ester derivatives (e.g., β-lactamase inhibitors), acidic deprotection is critical.

TBS Removal with HCl or BCl₃

Treatment with HCl in dioxane (4 M, 2 eq) or boron trichloride (BCl₃) in dichloromethane selectively cleaves the TBS ether without affecting the boronic ester.

Table 2: Deprotection Efficiency

| Reagent | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| HCl/dioxane | 2 | 89 | 98 | |

| BCl₃/DCM | 1 | 93 | 99 |

Cyclization to Six-Membered Boronic Esters

For antimicrobial applications, the patent KR102087313B1 details cyclization using CF₃COOH or BBr₃ , which induces intramolecular esterification to form bicyclic boronates. This step demands strict stoichiometry to avoid over-acidification and boronic acid degradation.

Purification and Characterization

Final purification is achieved through recrystallization from hexane/ethyl acetate or flash chromatography (SiO₂, 5% EtOAc/hexane). Analytical data confirm structure and purity:

- ¹H NMR (CDCl₃): δ 8.45 (s, 1H, py-H), 8.21 (d, J = 2.4 Hz, 1H, py-H), 1.31 (s, 12H, pinacol CH₃), 0.98 (s, 9H, TBS C(CH₃)₃).

- MS (ESI+): m/z 335.3 [M+H]⁺, matching the molecular formula C₁₇H₃₀BNO₃Si.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Pd recovery via activated carbon adsorption reduces costs by 40% in large batches.

Solvent Sustainability

Replacing DMF with cyclopentyl methyl ether (CPME) , a greener solvent, improves E-factor scores by 22% without yield loss.

Applications in Drug Discovery

The title compound serves as a keystone in synthesizing β-lactamase inhibitors (e.g., vaborbactam analogs) and kinase-targeted therapeutics . Its stability under physiological pH (t₁/₂ = 6.2 h in PBS) enhances in vivo efficacy.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is most prominently employed in Suzuki-Miyaura couplings , facilitating carbon-carbon bond formation between its boronic ester group and aryl/heteroaryl halides.

Mechanism :

-

The reaction proceeds via oxidative addition of an aryl halide (e.g., aryl bromide) to a palladium(0) catalyst.

-

Transmetallation occurs between the palladium(II) intermediate and the boronic ester.

-

Reductive elimination yields the biaryl product and regenerates the palladium catalyst.

Reaction Conditions :

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ |

| Base | K₂CO₃, Na₂CO₃, or CsF |

| Solvent | Tetrahydrofuran (THF), 1,4-Dioxane, or DMF |

| Temperature | 80–100°C under reflux or microwave irradiation |

| Atmosphere | Inert (N₂ or Ar) to prevent catalyst oxidation |

Example :

Coupling with 4-bromoanisole produces 5-((tert-butyldimethylsilyl)oxy)-3-(4-methoxyphenyl)pyridine in yields exceeding 75%.

Applications :

-

Synthesis of pharmaceutical intermediates (e.g., kinase inhibitors).

-

Construction of π-conjugated materials for optoelectronics.

Silyl Ether Deprotection

The tert-butyldimethylsilyl (TBS) protecting group can be selectively removed under mild conditions to regenerate a hydroxyl group.

Deprotection Agents :

-

Tetra-n-butylammonium fluoride (TBAF) in THF.

-

Hydrofluoric acid (HF) in aqueous acetonitrile.

Conditions :

| Agent | Reaction Time | Temperature | Yield |

|---|---|---|---|

| TBAF (1.0 M in THF) | 2–4 hours | 25°C | >90% |

| HF (0.1% aq.) | 30 minutes | 50°C | 85% |

Outcome :

-

Yields 5-hydroxypyridine-3-boronic acid pinacol ester, enabling further functionalization (e.g., alkylation or acylation).

Petasis-like Multicomponent Reactions

While direct evidence is limited for this specific compound, structurally similar boronic esters participate in Petasis reactions with aldehydes and amines to form α-amino carbonyl derivatives .

Hypothetical Pathway :

-

Condensation of an aldehyde and amine to form an iminium ion.

-

Boronate addition to the iminium ion, followed by proton transfer.

-

Hydrolysis yields the final product.

Potential Applications :

Stability and Handling Considerations

Scientific Research Applications

Organic Synthesis

One of the primary applications of 5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester is in organic synthesis, where it serves as a reagent for:

- Suzuki Coupling Reactions : This compound is frequently used in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds. The TBDMS group provides stability under reaction conditions while enabling selective coupling .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in synthesizing pharmaceutical intermediates. For example:

- Synthesis of Anticancer Agents : Researchers have utilized this boronic acid ester in the synthesis of novel anticancer compounds, leveraging its ability to form complex structures through palladium-catalyzed reactions .

Material Science

The compound also finds applications in material science, particularly in the development of functional materials:

- Polymer Chemistry : It can be employed to modify polymer backbones, enhancing properties such as thermal stability and mechanical strength through cross-linking mechanisms .

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds, researchers demonstrated that using this compound significantly improved yields compared to traditional methods. The reaction conditions were optimized to achieve high selectivity and minimal by-product formation.

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Base: KCO, Solvent: DMF | 92% | >95% |

Case Study 2: Development of Anticancer Agents

Another significant application was reported in the synthesis of a series of anticancer agents where the boronic acid pinacol ester played a crucial role:

| Compound | Method Used | Yield (%) |

|---|---|---|

| Compound A | Suzuki Coupling with aryl halide | 85% |

| Compound B | Pd-catalyzed cross-coupling | 90% |

These studies underscore the compound's effectiveness in facilitating complex organic transformations.

Mechanism of Action

The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transmetalation step that leads to the formation of the carbon-carbon bond. The TBDMS group protects the hydroxyl group, preventing unwanted side reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key properties of the target compound with structurally related boronic esters:

Reactivity and Stability Trends

- TBS Protection : The TBS group in the target compound improves stability against hydrolysis and oxidative conditions compared to unprotected hydroxyl analogs. This is critical for multi-step syntheses requiring temporary protection .

- Electronic Effects: Substituents like CF₃ () or Cl () alter the pyridine ring's electron density, influencing cross-coupling efficiency.

- Steric Hindrance : Bulky groups (e.g., Boc in ) may slow coupling kinetics but improve selectivity in sterically crowded environments. The TBS group balances moderate bulk with synthetic versatility.

Research Findings and Industrial Relevance

- Synthetic Efficiency : highlights a high-yield, low-toxicity method for silyl-protected boronic esters, suggesting scalability for the target compound .

- Stability Data : Analogous pinacol esters (e.g., ) require storage at 0–6°C, indicating moisture sensitivity. The TBS group may mitigate this through enhanced hydrophobicity.

- Diverse Substitutions: –24 list pyridine boronic esters with sulfonyl, morpholino, and halogen substituents, underscoring the versatility of this class in drug discovery [[18]–[24]].

Biological Activity

5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester (commonly referred to as TBSO-PBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antibacterial resistance and enzyme inhibition. This article summarizes the biological activity of TBSO-PBA, highlighting its mechanisms of action, applications, and relevant research findings.

TBSO-PBA exhibits its biological activity primarily through interactions with various biomolecules, notably enzymes. The boronic acid functional group is known to form reversible covalent bonds with diols and certain amino acids, which can inhibit enzyme activity.

- Enzyme Inhibition : TBSO-PBA has been shown to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition is crucial in combating antibiotic resistance, particularly among Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

2. Antibacterial Activity

Research indicates that TBSO-PBA has significant antibacterial properties. It operates effectively against a range of bacterial strains, especially those expressing β-lactamase enzymes.

Table 1: Antibacterial Efficacy of TBSO-PBA

Case Study 1: Inhibition of β-lactamases

A study conducted by researchers at the University of Bath demonstrated that TBSO-PBA effectively inhibited the activity of various β-lactamases in vitro. The compound was tested against multiple strains of bacteria known for their resistance profiles, showing a significant reduction in enzyme activity and increased susceptibility to traditional β-lactam antibiotics when used in combination .

Case Study 2: Application in Drug Development

In another investigation, TBSO-PBA was incorporated into the design of novel antibacterial agents aimed at overcoming resistance mechanisms in pathogens. The study highlighted the compound's ability to enhance the efficacy of existing antibiotics through its inhibitory action on resistant strains .

4. Research Findings

Recent studies have focused on expanding the understanding of TBSO-PBA's biological activity:

- Antimicrobial Resistance : Research indicates that boronic acids, including TBSO-PBA, can act as adjuvants in antimicrobial therapy by restoring the activity of antibiotics against resistant strains .

- Biochemical Interactions : The ability of TBSO-PBA to interact with serine residues in active sites of enzymes has been documented, providing insights into its potential as a lead compound for drug development targeting resistant bacterial infections .

Q & A

Q. Key Data :

- Yields range from 50% to 94%, depending on catalyst efficiency and steric effects from the TBS group .

- Purity validation: NMR (¹H/¹³C), LC-MS, and elemental analysis are critical for confirming structure .

How does the tert-butyldimethylsilyl (TBS) group influence reactivity in cross-coupling reactions?

Advanced Research Question

The TBS group serves dual roles:

Steric hindrance : Its bulky structure can slow transmetallation steps in Suzuki-Miyaura couplings, requiring optimized catalyst systems (e.g., Pd(PPh₃)₄ or SPhos ligands) .

Stability : TBS protects the hydroxyl group from unwanted side reactions (e.g., oxidation) but may necessitate mild deprotection post-coupling (e.g., TBAF in THF) .

Q. Contradiction Analysis :

- reports varying yields (50%–94%) for similar TBS-protected boronic esters. Lower yields correlate with steric hindrance in electron-deficient pyridines.

- Mitigation: Pre-activation of the boronic ester with Cs₂CO₃ or K₃PO₄ improves coupling efficiency .

What are the optimal storage conditions to ensure compound stability?

Basic Research Question

Q. Validation :

- Purity degradation (<97% to <90%) occurs within 6 months if stored at room temperature, as observed in analogous pinacol esters .

How can researchers resolve contradictions in reported reaction yields for this compound?

Advanced Research Question

Discrepancies in yields (e.g., 50% vs. 94% in ) arise from:

Catalyst selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient aryl systems due to enhanced oxidative addition .

Solvent systems : Mixed solvents (e.g., DME/H₂O) improve solubility of inorganic bases (Cs₂CO₃), critical for transmetallation .

Substrate ratios : A 1.2:1 boronic ester-to-electrophile ratio minimizes homecoupling byproducts.

Q. Methodological Recommendation :

- Screen catalysts (PdCl₂ vs. Pd(OAc)₂) and bases (K₃PO₄ vs. Cs₂CO₃) using design of experiments (DoE) to identify optimal conditions .

What advanced applications does this compound have in medicinal chemistry?

Advanced Research Question

The boronic ester is pivotal in:

Protease inhibitor synthesis : Acts as a key intermediate in HIV-1 protease inhibitors, leveraging pyridine’s hydrogen-bonding capacity .

PET radiotracer development : The TBS group stabilizes the compound during ¹⁸F-radiolabeling steps .

Q. Case Study :

- In a 2024 study, the compound was coupled with a fluorinated aryl bromide to generate a COX-2 inhibitor precursor (72% yield, Pd(dppf)Cl₂, DME/H₂O) .

Which analytical techniques are essential for characterizing this compound?

Basic Research Question

NMR Spectroscopy : ¹¹B NMR confirms boronic ester integrity (δ ~30 ppm). ¹H NMR detects TBS (δ 0.1–0.3 ppm) and pinacol methyl groups (δ 1.2–1.4 ppm) .

HPLC-PDA : Quantifies purity (>97%) and detects hydrolyzed boronic acid impurities .

X-ray crystallography : Resolves steric effects of the TBS group in solid-state structures .

How does this compound compare to analogous pyridine boronic esters in reactivity?

Advanced Research Question

- Electron-withdrawing effects : The TBS-O group reduces electron density at the boronic ester, slowing coupling rates vs. unsubstituted pyridines (e.g., 2-bromopyridine-5-boronic acid pinacol ester in ).

- Steric vs. electronic trade-offs : While TBS enhances stability, it necessitates higher temperatures (80–100°C vs. 60°C for unprotected analogs) .

What precautions are necessary when handling this compound?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.